3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a nitro group, a tosyl-protected pyrrolidine, and a benzamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound “3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide” are currently unknown. This compound is a derivative of benzamides, which are known to have a wide range of biological activities . .
Mode of Action
Benzamides, in general, are known to interact with their targets through various mechanisms, including direct binding, inhibition, or modulation . The specific mode of action for this compound would depend on its primary target, which is currently unknown.
Biochemical Pathways
Without specific information on the compound’s target and mode of action, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzamides are involved in a variety of biochemical pathways due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The tosyl group can be substituted with other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Major Products
Reduction: Produces the corresponding amine derivative.
Substitution: Yields various substituted derivatives depending on the reagent used.
Hydrolysis: Results in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamides: These compounds share the benzamide moiety but differ in the substituents on the aromatic ring.
Pyrrolidine derivatives: Compounds like N-tosylpyrrolidine share the pyrrolidine core but differ in the functional groups attached.
Uniqueness
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-7-9-18(10-8-14)28(26,27)21-11-3-6-17(21)13-20-19(23)15-4-2-5-16(12-15)22(24)25/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPHMLNUFGCXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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